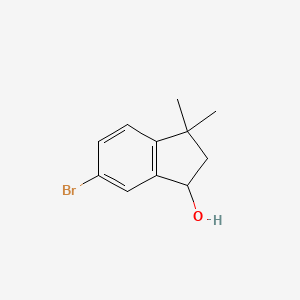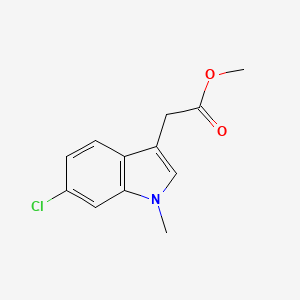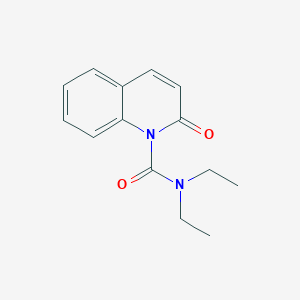![molecular formula C13H24N2O2 B11869611 tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-60-3](/img/structure/B11869611.png)
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The spirocyclic framework provides a rigid structure that can be beneficial in the design of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
The synthesis of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic ring are replaced by other groups using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential in drug design, particularly in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its functional groups and overall structure.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: Similar in structure but with a different position of the nitrogen atoms.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Contains an oxygen atom in the spirocyclic ring, providing different reactivity and properties.
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: Features an oxo group, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of tert-Butyl 1,6-diazaspiro[4
Eigenschaften
CAS-Nummer |
1334499-60-3 |
|---|---|
Molekularformel |
C13H24N2O2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-8-13(15)7-4-5-9-14-13/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
ILIDUHJHDWXNSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)


![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)

![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
